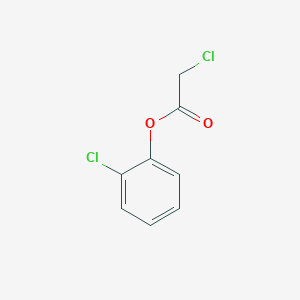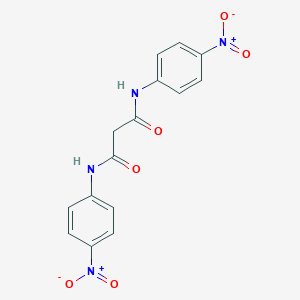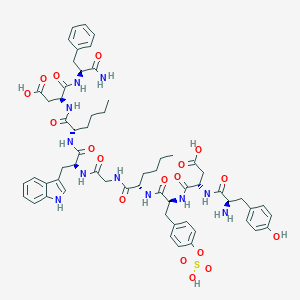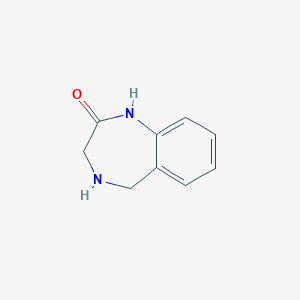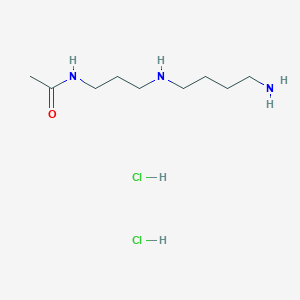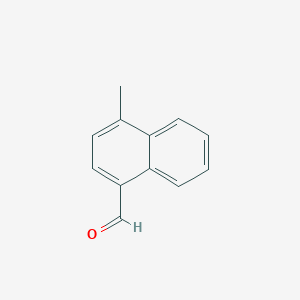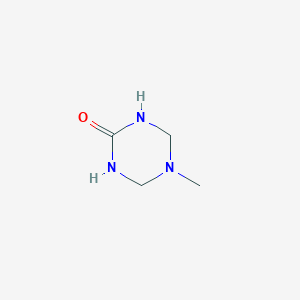
5-Methyl-1,3,5-triazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3,5-triazinan-2-one, also known as MTR, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. MTR has a three-membered ring structure that contains one nitrogen atom and two oxygen atoms. The compound is synthesized through a multistep process that involves the reaction of cyanamide and formaldehyde. MTR has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3,5-triazinan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 5-Methyl-1,3,5-triazinan-2-one has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which play critical roles in cell proliferation and survival. 5-Methyl-1,3,5-triazinan-2-one has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
Biochemische Und Physiologische Effekte
5-Methyl-1,3,5-triazinan-2-one has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, 5-Methyl-1,3,5-triazinan-2-one has been shown to induce apoptosis by activating the caspase cascade and increasing the production of reactive oxygen species. 5-Methyl-1,3,5-triazinan-2-one has also been shown to inhibit cell proliferation and migration in cancer cells. In non-cancer cells, 5-Methyl-1,3,5-triazinan-2-one has been shown to modulate various signaling pathways, leading to changes in cell behavior and function.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-1,3,5-triazinan-2-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 5-Methyl-1,3,5-triazinan-2-one is also relatively inexpensive compared to other compounds used in scientific research. However, 5-Methyl-1,3,5-triazinan-2-one also has some limitations. It is a highly reactive compound that requires careful handling and storage to prevent degradation. 5-Methyl-1,3,5-triazinan-2-one can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-1,3,5-triazinan-2-one. In medicinal chemistry, further studies are needed to determine the effectiveness of 5-Methyl-1,3,5-triazinan-2-one as a potential drug candidate for the treatment of various diseases. In material science, further studies are needed to explore the potential applications of 5-Methyl-1,3,5-triazinan-2-one in the development of new materials. In agriculture, further studies are needed to determine the effectiveness of 5-Methyl-1,3,5-triazinan-2-one as a soil conditioner and its potential impact on crop growth and yield. Overall, 5-Methyl-1,3,5-triazinan-2-one is a promising compound that has the potential for significant applications in various fields of scientific research.
Synthesemethoden
The synthesis of 5-Methyl-1,3,5-triazinan-2-one involves a multistep process that starts with the reaction of cyanamide and formaldehyde. The reaction results in the formation of a compound called 2,4,6-trioxo-1,3,5-triazinane, which is then converted to 5-Methyl-1,3,5-triazinan-2-one through a series of reactions. The synthesis of 5-Methyl-1,3,5-triazinan-2-one is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,3,5-triazinan-2-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 5-Methyl-1,3,5-triazinan-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 5-Methyl-1,3,5-triazinan-2-one has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. In material science, 5-Methyl-1,3,5-triazinan-2-one has been studied for its potential applications in the development of new materials, such as polymers and composites. 5-Methyl-1,3,5-triazinan-2-one has also been investigated for its potential use as a soil conditioner in agriculture.
Eigenschaften
CAS-Nummer |
1910-89-0 |
|---|---|
Produktname |
5-Methyl-1,3,5-triazinan-2-one |
Molekularformel |
C4H9N3O |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
5-methyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C4H9N3O/c1-7-2-5-4(8)6-3-7/h2-3H2,1H3,(H2,5,6,8) |
InChI-Schlüssel |
HXUIEVOKAVDUIJ-UHFFFAOYSA-N |
SMILES |
CN1CNC(=O)NC1 |
Kanonische SMILES |
CN1CNC(=O)NC1 |
Andere CAS-Nummern |
1910-89-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



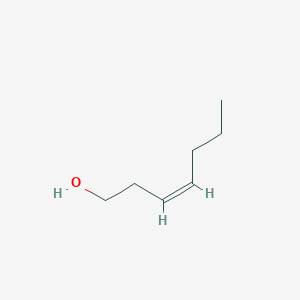
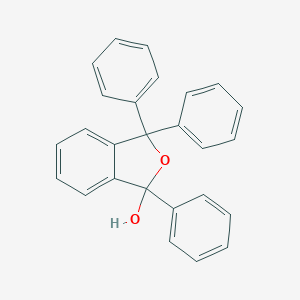
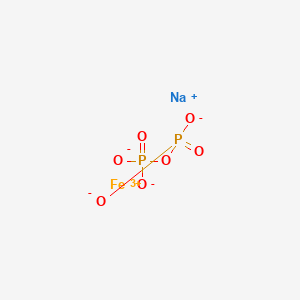
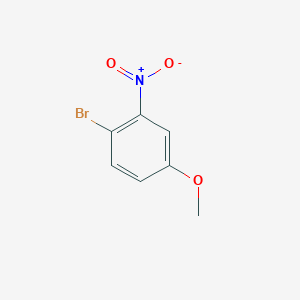
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)
